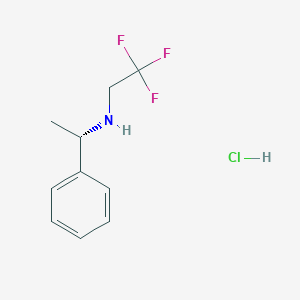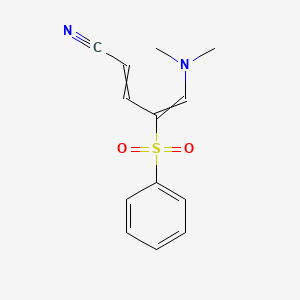![molecular formula C14H21N5 B11740008 N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740008.png)
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine is a complex organic compound that features a pyrazole core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. The starting materials might include cyclopropyl derivatives, isopropyl pyrazoles, and methyl pyrazoles. Common synthetic routes could involve:
Cyclopropylation: Introduction of the cyclopropyl group through cyclopropanation reactions.
Pyrazole Formation: Construction of the pyrazole ring via cyclization reactions.
Substitution Reactions: Functionalization of the pyrazole ring with various substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and yield. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to nitro or other oxidized forms.
Reduction: Reduction of any nitro groups back to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine: Similar in structure but with different substituents.
Cyclopropyl pyrazoles: Compounds with a cyclopropyl group attached to a pyrazole ring.
Isopropyl pyrazoles: Compounds with an isopropyl group attached to a pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which might confer unique chemical properties or biological activities compared to similar compounds.
Properties
Molecular Formula |
C14H21N5 |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H21N5/c1-10(2)19-13(6-14(17-19)11-4-5-11)8-15-12-7-16-18(3)9-12/h6-7,9-11,15H,4-5,8H2,1-3H3 |
InChI Key |
IAMLNCVTUUWLTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2CC2)CNC3=CN(N=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739939.png)
![[(4-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11739942.png)
amine](/img/structure/B11739947.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739963.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11739977.png)
amine](/img/structure/B11739984.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11739989.png)
amine](/img/structure/B11739992.png)
![[2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739993.png)


![(2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740017.png)
